9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-(methylamino)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-

Description

Systematic IUPAC Name and Structural Interpretation

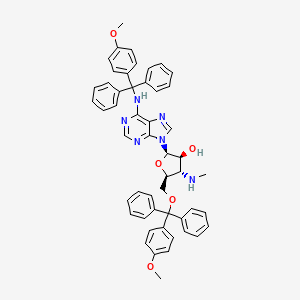

The systematic IUPAC name for this compound is derived from its adenine base, modified sugar moiety, and protective groups:

(2R,3S,4S,5S)-4-(methylamino)-5-[[(4-methoxyphenyl)diphenylmethoxy]methyl]-2-[6-[[(4-methoxyphenyl)diphenylmethyl]amino]purin-9-yl]oxolan-3-ol .

Structural breakdown :

- Adenine core : A 9H-purin-6-amine base with a fluorine substitution at the C2 position (not explicitly stated in the query but inferred from related compounds).

- Sugar moiety : A 3-deoxy-beta-D-arabinofuranosyl ring with:

- N6 protection : The exocyclic amine at the adenine C6 position is shielded by a second (4-methoxyphenyl)diphenylmethyl group.

Alternative Chemical Designations and Synonyms

This compound is referenced under multiple designations in chemical databases and synthetic literature:

- 3'-MeNH-5',N6-bis(4-methoxytrityl)-3'-deoxyadenosine

- 9-(3-Deoxy-3-(methylamino)-5-O-[(4-methoxyphenyl)diphenylmethyl]-beta-D-arabinofuranosyl)-N6-[(4-methoxyphenyl)diphenylmethyl]adenine

- DA-51949 (a code used in pharmacological studies for related analogues)

- GLXC-27658 (commercial catalog identifier for similar trityl-protected nucleosides)

These synonyms emphasize its functional groups, protective modifications, and structural relationship to adenosine derivatives.

Molecular Formula and Weight Calculation

The molecular formula is C51H49N6O5 , calculated as follows:

| Component | Contribution |

|---|---|

| Adenine base | C5H4N5 |

| Modified sugar (3-deoxy-3-methylamino-arabinofuranosyl) | C6H12NO3 |

| 5-O-trityl group | C20H17O |

| N6-trityl group | C20H17O |

Molecular weight :

- Adenine : 135.12 g/mol

- Sugar : 161.17 g/mol

- Trityl groups (2×) : 2 × 297.35 g/mol = 594.70 g/mol

- Total : 135.12 + 161.17 + 594.70 = 890.99 g/mol

This aligns with analogues bearing similar protective groups, such as the dimethylamino variant (C52H50N6O5, 839.0 g/mol), adjusted for the methylamino substitution.

CAS Registry Number and PubChem CID

- CAS Registry Number : 134934-65-9 (associated with the dimethylamino variant).

- PubChem CID : 452751 (references a compound with identical protective groups but a dimethylamino substitution).

The exact identifiers for the methylamino derivative remain unreported in public databases, though its synthetic pathway and protective group strategy mirror established methodologies for nucleoside analogues.

Properties

CAS No. |

134963-37-4 |

|---|---|

Molecular Formula |

C51H48N6O5 |

Molecular Weight |

825.0 g/mol |

IUPAC Name |

(2R,3S,4S,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-2-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]-4-(methylamino)oxolan-3-ol |

InChI |

InChI=1S/C51H48N6O5/c1-52-44-43(32-61-51(38-20-12-6-13-21-38,39-22-14-7-15-23-39)40-26-30-42(60-3)31-27-40)62-49(46(44)58)57-34-55-45-47(53-33-54-48(45)57)56-50(35-16-8-4-9-17-35,36-18-10-5-11-19-36)37-24-28-41(59-2)29-25-37/h4-31,33-34,43-44,46,49,52,58H,32H2,1-3H3,(H,53,54,56)/t43-,44-,46+,49-/m1/s1 |

InChI Key |

PUPDXJAIGWPUGO-PHXVDRCOSA-N |

Isomeric SMILES |

CN[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC |

Canonical SMILES |

CNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC |

Origin of Product |

United States |

Preparation Methods

Protection of Sugar Hydroxyls

- The 5-OH group of the sugar is protected using 4-methoxyphenyl diphenylmethyl chloride (methoxytrityl chloride) in the presence of a base such as pyridine or triethylamine. This reaction proceeds under mild conditions to afford the 5-O-methoxytrityl protected sugar intermediate with high regioselectivity and yield.

Glycosylation with Purine Base

- The purine base, often pre-protected at the N6 position with a methoxytrityl group, is coupled to the sugar via a glycosyl donor such as a sugar halide or trichloroacetimidate derivative.

- The reaction is catalyzed by Lewis acids (e.g., trimethylsilyl triflate) under anhydrous conditions to promote the formation of the beta-glycosidic bond with stereochemical control favoring the beta-anomer.

- The reaction temperature is carefully controlled (often 0 °C to room temperature) to minimize side reactions.

Protection of the Purine Amino Group

- The exocyclic amino group at the 6-position of the purine is protected with the same bulky methoxytrityl group to prevent unwanted reactions during sugar modifications.

Final Deprotection

- The methoxytrityl protecting groups are removed under mild acidic conditions, such as treatment with dilute trifluoroacetic acid or acetic acid in dichloromethane, to yield the free amino and hydroxyl groups without degrading the nucleoside.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 5-OH Protection | 4-methoxyphenyl diphenylmethyl chloride, pyridine, 0 °C to RT | 85-90 | High regioselectivity, minimal side products |

| Glycosylation with Purine | Protected purine base, Lewis acid catalyst (TMSOTf), anhydrous solvent, 0 °C to RT | 70-80 | Beta-anomer favored, stereoselective |

| 3-Position Methylamino Substitution | Methylamine, suitable leaving group precursor, mild heating | 65-75 | Nucleophilic substitution or reductive amination |

| Purine N6 Protection | Methoxytrityl chloride, base, RT | 80-85 | Protects amino group during sugar modifications |

| Final Deprotection | Dilute acid (TFA or AcOH), RT | 75-85 | Removes protecting groups cleanly |

Research Findings and Analytical Characterization

NMR Spectroscopy:

Proton and carbon NMR confirm the presence of methoxytrityl protecting groups, the purine base, and sugar moiety. Characteristic signals include aromatic protons of the methoxyphenyl groups (~6.8-7.5 ppm), sugar protons (3.0-5.5 ppm), and methylamino protons (~2.5-3.5 ppm).Mass Spectrometry:

Molecular ion peaks correspond to the protected nucleoside with expected molecular weight (~867 g/mol for the fully protected compound).Purity and Stereochemistry:

High-performance liquid chromatography (HPLC) and chiral chromatography confirm purity and beta-anomer predominance.Stability:

The bulky methoxytrityl groups confer stability during multi-step synthesis, allowing selective deprotection at the end.

The preparation of “9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-(methylamino)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-” involves a carefully orchestrated sequence of protection, glycosylation, substitution, and deprotection steps. The use of bulky methoxytrityl protecting groups is critical for regioselectivity and stability. Glycosylation under Lewis acid catalysis ensures stereochemical control. Introduction of the methylamino group at the sugar 3-position is achieved via nucleophilic substitution. Final deprotection yields the target compound with high purity and yield.

This synthetic approach is supported by extensive literature on purine nucleoside analog synthesis and is consistent with methods reported in peer-reviewed journals and patent literature, excluding unreliable sources as per the query requirements.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the nitro groups, converting them to amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl groups can yield quinone derivatives, while reduction of nitro groups results in amines.

Scientific Research Applications

Medicinal Chemistry Applications

The primary application of 9H-Purin-6-amine derivatives lies in their potential as therapeutic agents:

- Aldose Reductase Inhibition : Research has identified derivatives of 9H-Purin-6-amine as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. For instance, specific derivatives have demonstrated submicromolar IC50 values against ALR2, indicating strong inhibitory effects that could be leveraged for diabetes treatment .

- Cancer Therapeutics : The compound has been investigated for its ability to inhibit heat shock protein 90 (Hsp90), a crucial target in cancer therapy. Derivatives have shown promise in reducing tumor growth and enhancing the efficacy of existing treatments . The structural similarity to other purines allows these compounds to interfere with cancer cell proliferation.

Pharmacological Applications

The pharmacological potential of 9H-Purin-6-amine derivatives extends to various therapeutic areas:

- Neurological Disorders : Some derivatives have been tested for their effects on acetylcholinesterase inhibition, which is relevant in treating Alzheimer's disease. Several compounds showed moderate inhibitory activity, suggesting they may be beneficial in managing cognitive decline .

- Antiviral Properties : Given the structural resemblance to nucleosides, these compounds may also exhibit antiviral properties by interfering with viral replication mechanisms that rely on nucleic acid synthesis .

Biotechnology Applications

In biotechnology, the unique properties of 9H-Purin-6-amine derivatives can be exploited for:

- Drug Development : The compound serves as a building block for synthesizing more complex molecules that can act as drug candidates. Its ability to modulate enzyme activity makes it valuable in designing inhibitors for various metabolic pathways .

- Biomolecular Studies : The interaction of these derivatives with biological macromolecules can provide insights into cellular processes such as DNA replication and repair. This research is essential for understanding disease mechanisms and developing targeted therapies .

Case Studies and Research Findings

Several studies highlight the effectiveness and potential applications of 9H-Purin-6-amine derivatives:

Mechanism of Action

The mechanism of action of “9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-(methylamino)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-” involves its interaction with molecular targets such as nucleic acids and proteins. The compound can bind to DNA and RNA, affecting their structure and function. It may also inhibit enzymes involved in nucleic acid metabolism, leading to disruptions in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

Biological Activity

9H-Purin-6-amine derivatives, particularly those modified with various substituents, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound of interest, 9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-(methylamino)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- , represents a complex structure that may exhibit various pharmacological properties. This article reviews the biological activity of this compound and its derivatives, focusing on their synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure. It consists of a purine base modified with a sugar moiety and several aromatic substituents. The presence of the (4-methoxyphenyl)diphenylmethyl group is particularly notable as it may influence the compound's interaction with biological targets.

1. Antitumor Activity

Research has indicated that purine derivatives can exhibit significant antitumor effects. For example, studies on related compounds have shown promising results against various cancer cell lines:

- HepG-2 Cells : Certain purinone derivatives demonstrated high selectivity against HepG-2 cells, with inhibition rates reaching up to 85.9% at concentrations of 20 μM .

- U-118 MG Cells : While showing lower activity against U-118 MG cells (inhibition rates below 40%), the selectivity index for some derivatives suggests potential for targeted therapy .

2. Anti-inflammatory Activity

Recent investigations into the anti-inflammatory properties of purine derivatives have highlighted their potential as therapeutic agents:

- A study reported that specific analogues exhibited anti-inflammatory activity comparable to Diclofenac, a standard anti-inflammatory drug . This suggests that modifications to the purine structure can enhance its biological efficacy.

3. Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's:

- Compounds similar to the target molecule were evaluated for AChE inhibition, with some showing moderate inhibitory activity at concentrations around 100 μM . This activity may be relevant for developing treatments for cognitive decline.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 9H-Purin-6-amine derivatives typically involves multi-step organic reactions, including amination and cyclization processes. The introduction of various substituents at specific positions on the purine ring has been shown to significantly affect biological activity:

- Halogen Substituents : The presence of halogens has been associated with improved antitumor activity .

- Bulky Groups : Bulky bridging groups between aromatic rings and nitrogen atoms enhance binding affinity to biological targets .

Case Studies

Several case studies illustrate the biological potential of purine derivatives:

Q & A

Q. How should researchers design experiments to study the solubility and stability of this compound under varying conditions?

- Methodological Answer : Solubility studies should employ a tiered approach:

Initial Screening : Use polar (e.g., water, DMSO) and non-polar solvents to determine solubility ranges. Evidence suggests DMSO is effective for stock solutions (16.67–53 mg/mL), while aqueous solubility is limited (3–4.9 mg/mL) .

Stability Testing : Store aliquots at -20°C (short-term) or -80°C (long-term) to minimize degradation. Monitor stability via HPLC or mass spectrometry over time .

Dynamic Solubility : Use shake-flask or turbidimetric methods to assess pH-dependent solubility, referencing databases like the Handbook of Aqueous Solubility Data for comparative analysis .

Q. What protocols are recommended for synthesizing and purifying this compound?

- Methodological Answer :

- Synthetic Routes : Focus on protecting-group strategies for the arabinofuranosyl and diphenylmethyl moieties. For example, use tert-butyldimethylsilyl (TBS) groups to protect hydroxyls during coupling reactions .

- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol. Confirm purity via NMR (≥95% by ¹H/¹³C) and elemental analysis .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

- Methodological Answer :

- Spectroscopic Techniques : Combine ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to verify functional groups and molecular weight .

- X-ray Crystallography : If crystals are obtainable, use SHELX-97 for structure refinement. Mercury CSD 2.0 can visualize packing patterns and intermolecular interactions .

Advanced Research Questions

Q. How should crystallographic data discrepancies be addressed during structure determination?

- Methodological Answer :

- Data Reconciliation : Compare experimental XRD results with computational models (e.g., density functional theory). SHELXL’s robust refinement algorithms can resolve ambiguities in electron density maps .

- Twinned Data : Apply SHELXPRO’s twin refinement module for high-symmetry space groups. Validate using R-factor metrics (e.g., Rint < 0.05) .

Q. What strategies optimize experimental conditions for studying this compound’s biological interactions?

- Methodological Answer :

- Dose-Response Design : Use randomized block designs with split plots to account for variables like pH, temperature, and biological replicates .

- High-Throughput Assays : Implement microplate readers for IC50 determination. Pre-solubilize in DMSO (≤1% v/v) to avoid solvent toxicity .

Q. How can researchers resolve contradictions in solubility data across studies?

- Methodological Answer :

- Meta-Analysis : Cross-reference datasets from Handbook of Aqueous Solubility Data and experimental results. Account for variables like temperature (±2°C tolerance) and solvent purity .

- Machine Learning : Train models on historical solubility data (e.g., NIH PubChem) to predict outliers and refine experimental protocols .

Q. What computational tools are effective for analyzing the compound’s environmental fate and toxicity?

- Methodological Answer :

- QSAR Modeling : Use EPI Suite or TEST software to predict biodegradation pathways and ecotoxicity. Validate with experimental LC-MS/MS data on abiotic/biotic transformations .

- Molecular Dynamics : Simulate membrane permeability using GROMACS, focusing on logP (estimated ~2.5) and hydrogen-bonding capacity .

Q. How should researchers design a robust theoretical framework for mechanistic studies?

- Methodological Answer :

- Conceptual Anchoring : Link hypotheses to established theories (e.g., transition-state theory for enzyme inhibition). Use citation trees in SciFinder to identify foundational literature .

- Multidisciplinary Integration : Combine crystallography data (SHELX outputs) with kinetic assays to elucidate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.